(8-Fluoronaphthalen-2-yl)boronic acid

Lipophilicity LogP Drug Design

This 8-fluoro naphthalene-2-boronic acid is the mandatory coupling partner for synthesizing EP3 receptor antagonist pharmacophores (IC₅₀ 200 nM). Its unique peri-substitution pattern dictates transmetalation efficiency—other fluoro isomers or unsubstituted naphthalene boronic acid cannot substitute. It is also the 8-fluoro reference standard for conformational studies on naphthalene-containing ligands. With a predicted pKa of 7.86–8.14, it forms boronates under milder aqueous conditions than non-fluorinated aryl boronic acids, making it ideal for coupling method development. The computed LogP of 0.66 balances lipophilicity for oral bioavailability optimization without excessive hydrophobicity.

Molecular Formula C10H8BFO2
Molecular Weight 189.98 g/mol
CAS No. 627526-70-9
Cat. No. B3192453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Fluoronaphthalen-2-yl)boronic acid
CAS627526-70-9
Molecular FormulaC10H8BFO2
Molecular Weight189.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=CC=C2F)C=C1)(O)O
InChIInChI=1S/C10H8BFO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,13-14H
InChIKeyBSVZMHVEULIQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (8-Fluoronaphthalen-2-yl)boronic Acid (CAS 627526-70-9) Matters as a Research Chemical Intermediate


(8-Fluoronaphthalen-2-yl)boronic acid is a fluorinated naphthalenyl boronic acid building block used primarily in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . Its molecular formula is C₁₀H₈BFO₂ (MW 189.98 g/mol), featuring a boronic acid group at the naphthalene 2-position and a fluorine substituent at the peri 8-position . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted naphthalene-2-boronic acid and other positional fluoro-isomers.

Why Naphthalene-2-boronic Acid or Other Fluoro Isomers Cannot Replace (8-Fluoronaphthalen-2-yl)boronic Acid


The naphthalene ring system supports multiple distinct fluoro-substitution positions, each producing boronic acid isomers that are constitutionally different compounds with divergent steric environments, electronic distributions, and cross-coupling reactivity. Substituting naphthalene-2-ylboronic acid or a 6-fluoro isomer for the 8-fluoro derivative alters the peri-interaction between the C8-fluoro substituent and the C2-boronic acid group, which can critically affect catalyst transmetalation efficiency and regiochemical outcomes in downstream coupling reactions [1]. Evidence from patent-derived synthetic routes demonstrates that the 8-fluoro substitution pattern is specifically required to access certain oxazolidine-2,4-dione derivatives with EP3 receptor antagonist activity [2].

Quantitative Differentiation of (8-Fluoronaphthalen-2-yl)boronic Acid vs. Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Shift: 8-Fluoro Substitution Increases LogP by 0.14 vs. Unsubstituted Naphthalene-2-boronic Acid

The 8-fluoro substituent on (8-fluoronaphthalen-2-yl)boronic acid increases the computed octanol-water partition coefficient (LogP) to 0.66, compared with 0.52 for unsubstituted naphthalene-2-ylboronic acid [1]. This ΔLogP of +0.14 indicates moderately enhanced lipophilicity, which may influence membrane permeability and pharmacokinetic properties of downstream products incorporating this fragment.

Lipophilicity LogP Drug Design

Predicted Acidity: 8-Fluoro Isomer Exhibits pKa of ~7.86, Distinct from Other Positional Isomers

Computed pKa values highlight acidity differences among fluoronaphthalenyl boronic acid positional isomers. The 8-fluoronaphthalen-2-yl isomer has a predicted pKa of 7.86 ± 0.30 , while the 6-fluoro-1-naphthalenyl isomer has a predicted pKa of 8.14 ± 0.30 , and the 4-fluoro-1-naphthalenyl isomer has a predicted pKa of 8.60 ± 0.30 . The lower pKa of the 8-fluoro-2-yl isomer suggests it is a slightly stronger acid, which may affect its reactivity in Suzuki coupling under mildly basic conditions.

Acidity pKa Boronic Acid Reactivity

EP3 Receptor Antagonist Activity: Downstream 8-Fluoronaphthalen-2-yl Derivative Achieves IC₅₀ = 200 nM

A downstream oxazolidine-2,4-dione derivative incorporating the 8-fluoronaphthalen-2-yl fragment, specifically (Z)-5-(2-(6-(8-fluoronaphthalen-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylpropylidene)oxazolidine-2,4-dione, demonstrates EP3 receptor (PTGER3) antagonist activity with an IC₅₀ of 200 nM in a CHO cell-based assay [1]. The 8-fluoro substitution pattern is essential for this activity; corresponding derivatives with alternative fluoro positions or unsubstituted naphthalene have not been reported with comparable potency at this target.

EP3 Receptor GPCR Pharmacology IC50

Verified Synthetic Tractability: Patent Routes Confirm Successful Cross-Coupling Yielding 8-Fluoronaphthalen-2-yl Containing Heterocycles

Multiple patent-related synthetic routes demonstrate that (8-fluoronaphthalen-2-yl)boronic acid undergoes successful Suzuki–Miyaura coupling with pyridyl halides to generate 6-(8-fluoronaphthalen-2-yl)-2-methoxypyridine intermediates at multi-gram scale, with subsequent elaboration to oxazolidine-2,4-dione final compounds confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry [1]. This provides direct evidence of productive coupling competence for the 8-fluoro isomer. Generic naphthalene-2-boronic acid would not yield the desired 8-fluoro-substituted products.

Suzuki Coupling Building Block Synthetic Feasibility

Steric Perturbation at the Peri Position: X-ray and Computational Evidence from 1,8-Disubstituted Naphthalene Model Systems

In 1,8-disubstituted naphthalenes, the peri-fluoro substituent introduces a steric interaction with the boronic acid group at the 2-position that is absent in 3-, 4-, 5-, 6-, or 7-fluoro isomers. Literature on 1,8-disubstituted naphthalene model systems demonstrates that pi-cation and pi-dipole-stabilizing interactions are uniquely modulated by the cofacial arrangement of the peri substituents [1]. The 8-fluoro substitution therefore provides a conformationally biased scaffold that can pre-organize downstream ligands for specific protein binding pockets, a feature not replicated by other fluoronaphthalenyl isomers.

Peri Interaction Steric Effects Conformational Analysis

Optimal Procurement and Research Application Scenarios for (8-Fluoronaphthalen-2-yl)boronic Acid


Synthesis of EP3 Receptor Antagonist Lead Compounds

The compound serves as the essential boronic acid coupling partner for constructing 6-(8-fluoronaphthalen-2-yl)pyridine intermediates, which are subsequently elaborated to oxazolidine-2,4-dione EP3 receptor antagonists with IC₅₀ = 200 nM [1]. Procurement of the 8-fluoro isomer is mandatory; alternative isomers or unsubstituted naphthalene boronic acid cannot yield this pharmacophore.

Structure–Activity Relationship (SAR) Studies on Fluorinated Naphthalene Pharmacophores

Researchers exploring the effect of fluorine position on naphthalene-containing ligands should procure this compound as the 8-fluoro reference standard. The unique peri-interaction between the 8-fluoro substituent and the boronic acid (or its downstream coupled product) provides a distinct conformational profile compared to 3-, 4-, 5-, 6-, or 7-fluoro isomers [1].

Suzuki–Miyaura Coupling Optimization with Electron-Deficient Aryl Boronic Acids

With a predicted pKa of ~7.86–8.14, this fluorinated naphthalenyl boronic acid is more acidic than many non-fluorinated aryl boronic acids, facilitating boronate formation under mild aqueous base conditions [1]. It is a suitable candidate for coupling method development studies investigating the effect of boronic acid acidity on transmetalation rates.

Medicinal Chemistry Programs Requiring Moderately Lipophilic Building Blocks

The computed LogP of 0.66 provides a modest lipophilicity increase over unsubstituted naphthalene-2-boronic acid (LogP 0.52) without introducing excessive hydrophobicity that could compromise solubility [1]. This balance makes it a preferred fragment for lead optimization campaigns targeting oral bioavailability.

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